molecular formula C41H50NO4P B2731555 (1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane CAS No. 840504-21-4

(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane

Cat. No. B2731555
CAS RN: 840504-21-4
M. Wt: 651.828
InChI Key: MQWIRJLCMSDPCG-UWXQCODUSA-N
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Description

Bicyclo[5.3.0]decane is a class of organic compounds characterized by a structure that includes two rings sharing three carbon atoms . The specific compound you mentioned seems to have additional functional groups attached to the bicyclo[5.3.0]decane core, including dimethylamino and dimethylphenyl groups, which would significantly alter its properties.


Molecular Structure Analysis

The core structure of your compound, the bicyclo[5.3.0]decane, consists of a ten-carbon framework arranged in two fused rings . The additional functional groups mentioned earlier would be attached to this core structure.


Chemical Reactions Analysis

The reactivity of your compound would likely be influenced by the functional groups attached to the bicyclo[5.3.0]decane core. For example, the dimethylamino groups could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be determined by its molecular structure. For example, the presence of the dimethylamino and dimethylphenyl groups could influence its polarity, solubility, and reactivity .

Future Directions

The study of complex bicyclic compounds like your compound is an active area of research in organic chemistry. These compounds can have interesting properties and potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

(3aS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50NO4P/c1-25-13-26(2)18-33(17-25)40(34-19-27(3)14-28(4)20-34)37-38(44-39(9,10)43-37)41(46-47(45-40)42(11)12,35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-38H,1-12H3/t37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIRJLCMSDPCG-UWXQCODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)N(C)C)(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(O3)(C)C)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C2([C@@H]3[C@@H](C(OP(O2)N(C)C)(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(O3)(C)C)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane

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